シプロフロキサシン

概要

説明

シプロフロキサシンは、さまざまな細菌感染症の治療に広く使用されている第2世代のフルオロキノロン系抗生物質です。 1980年に特許を取得し、1987年にバイエル社から発売されました。 シプロフロキサシンは、グラム陽性菌とグラム陰性菌の両方に広範囲にわたる活性を示すことが知られており、骨および関節感染症、腹腔内感染症、特定の種類の感染性下痢、呼吸器感染症、皮膚感染症、腸チフス、尿路感染症などの感染症の治療に効果的です .

作用機序

シプロフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで抗菌効果を発揮します。 これらの酵素は、DNA複製と細胞分裂に不可欠です。 シプロフロキサシンはこれらの酵素を阻害することで、細菌のDNA複製を阻止し、細菌細胞の死につながります .

6. 類似の化合物との比較

シプロフロキサシンは、レボフロキサシン、モキシフロキサシン、ノルフロキサシンなどの他のフルオロキノロンと比較されます。 これらの化合物はすべて、類似の作用機序を共有していますが、シプロフロキサシンは、広範囲にわたる活性とさまざまな細菌感染症に対する有効性のために、独特です .

類似の化合物:

レボフロキサシン: 類似の作用機序を持つ別のフルオロキノロンですが、薬物動態が異なります。

モキシフロキサシン: グラム陽性菌に対する活性が強化されていることが知られています。

ノルフロキサシン: 主に尿路感染症に使用されます。

シプロフロキサシンの広範囲にわたる活性とグラム陽性菌とグラム陰性菌の両方に効果があることから、臨床診療において貴重な抗生物質となっています。

科学的研究の応用

Ciprofloxacin has numerous applications in scientific research:

生化学分析

Biochemical Properties

Ciprofloxacin plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, ciprofloxacin inhibits their activity, leading to the disruption of DNA replication and transcription processes . This interaction is highly specific, making ciprofloxacin effective in eliminating bacterial infections.

Cellular Effects

Ciprofloxacin affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, ciprofloxacin can influence mitochondrial DNA, causing changes in mitochondrial energy production and cellular growth . Additionally, ciprofloxacin has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, although these effects are more pronounced in bacterial cells than in mammalian cells .

Molecular Mechanism

The molecular mechanism of ciprofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a complex with these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Ciprofloxacin’s ability to target these enzymes makes it a potent antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ciprofloxacin can change over time. The stability of ciprofloxacin is generally high, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that ciprofloxacin can have sustained antibacterial effects, but resistance can develop over time due to mutations in the target enzymes . Additionally, ciprofloxacin’s impact on cellular function can vary depending on the duration of exposure and the specific bacterial strain being studied .

Dosage Effects in Animal Models

The effects of ciprofloxacin vary with different dosages in animal models. At therapeutic doses, ciprofloxacin is effective in treating bacterial infections without causing significant adverse effects . At high doses, ciprofloxacin can cause toxic effects, including hepatotoxicity and cardiotoxicity . Studies in animal models have also shown that ciprofloxacin can affect bone and joint development, particularly in young animals .

Metabolic Pathways

Ciprofloxacin is metabolized in the liver, where it undergoes modification of the piperazinyl group to form at least four metabolites . The primary metabolic pathways involve oxidation and conjugation reactions. Ciprofloxacin is eliminated from the body through renal and non-renal mechanisms, with a significant portion excreted unchanged in the urine . The drug’s metabolism can be influenced by various factors, including the presence of other medications and the individual’s metabolic rate .

Transport and Distribution

Ciprofloxacin is transported and distributed within cells and tissues through various mechanisms. It is a substrate of multiple transporters, including ATP-binding cassette transporters, which facilitate its intestinal secretion, biliary excretion, and secretion into breast milk . Ciprofloxacin achieves high concentrations in tissues such as the bronchial tissue, prostatic fluid, and cerebrospinal fluid . The distribution of ciprofloxacin can be influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

Ciprofloxacin’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . In mammalian cells, ciprofloxacin can localize to the mitochondria, affecting mitochondrial DNA and energy production . The drug’s localization is influenced by its ability to penetrate cell membranes and its affinity for specific cellular compartments . Post-translational modifications and targeting signals can also play a role in directing ciprofloxacin to specific subcellular locations .

準備方法

合成経路と反応条件: シプロフロキサシンの合成には、複数の工程が含まれます。 一般的な方法の1つは、6-フルオロ-7-クロロ-1-シクロプロピル-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸とピペラジンを、触媒の存在下で有機溶媒中で反応させることです . この反応により、高純度で高収率のシプロフロキサシンが得られます。

工業的生産方法: 工業的な環境では、シプロフロキサシン塩酸塩は、シプロフロキサシンと無水グルコースを注射用水に溶解し、pHを3.5〜4.5に調整することで調製されます。 次に、溶液をろ過し、充填し、密閉し、滅菌して最終製品を得ます .

化学反応の分析

反応の種類: シプロフロキサシンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: アルカリ性媒体中のニトロプルシドナトリウム。

置換: ピペラジン環を標的とした求電子性またはラジカル試薬。

主要な生成物:

酸化: 有色の電荷移動錯体。

4. 科学研究の応用

シプロフロキサシンは、科学研究で多くの応用があります。

類似化合物との比較

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Norfloxacin: Primarily used for urinary tract infections.

Ciprofloxacin’s broad-spectrum activity and effectiveness against both Gram-positive and Gram-negative bacteria make it a valuable antibiotic in clinical practice.

特性

IUPAC Name |

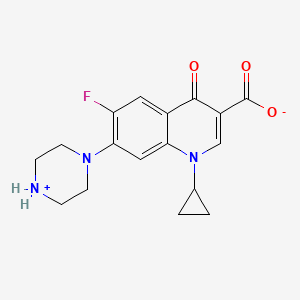

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022824 | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ciprofloxacin acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. Ciprofloxacin's targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA which prevents DNA replication., The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis., Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death., ... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faint to light yellow crystalline powder | |

CAS No. |

85721-33-1 | |

| Record name | Ciprofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ciprofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E8K9I0O4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ciprofloxacin and how does it exert its antibacterial effect?

A1: Ciprofloxacin, like other quinolone antimicrobial agents, primarily targets the A subunit of DNA gyrase in bacteria. [] DNA gyrase is an essential bacterial enzyme responsible for DNA supercoiling and replication. By binding to the A subunit, ciprofloxacin inhibits DNA gyrase activity, ultimately leading to bacterial cell death. []

Q2: Is DNA gyrase the only target of Ciprofloxacin?

A2: While DNA gyrase is a primary target, research suggests that ciprofloxacin might have additional targets in bacteria. This is supported by observations that its bactericidal activity, unlike some other quinolones, is less affected by rifampin and cell starvation. []

Q3: Does the growth phase of bacteria influence the effectiveness of Ciprofloxacin?

A3: Yes, Ciprofloxacin exhibits higher killing efficacy against actively growing Klebsiella pneumoniae compared to non-growing bacteria. This highlights the importance of bacterial metabolic state for optimal drug action. []

Q4: How does exposure to Haemophilus influenzae affect Staphylococcus aureus in the context of tympanostomy tubes?

A4: Studies show that exposure to live H. influenzae can enhance the attachment of S. aureus on tympanostomy tubes, potentially contributing to biofilm formation. Treatment of H. influenzae on these tubes with ciprofloxacin can reduce subsequent S. aureus attachment and biofilm development. []

Q5: What is the molecular formula and weight of Ciprofloxacin?

A5: While the provided research papers don't explicitly state the molecular formula and weight of ciprofloxacin, this information can be readily found in standard chemical databases.

Q6: Is there spectroscopic data available for Ciprofloxacin?

A6: Research mentions the use of spectrophotometry to study ciprofloxacin. For instance, rapid spectral changes were observed when ferrous ion was mixed with ciprofloxacin, suggesting a chemical interaction. [] Furthermore, a visible spectrophotometric method was validated for the assay of ciprofloxacin in pharmaceutical formulations using its complexation with Fe(III). []

Q7: How does the co-administration of iron preparations affect Ciprofloxacin bioavailability?

A7: Co-administration of ciprofloxacin with iron preparations, like ferrous sulfate or ferrous gluconate, significantly reduces ciprofloxacin's peak serum concentrations and area under the curve (AUC). This interaction is attributed to the formation of a ferric ion-ciprofloxacin complex, reducing the drug's bioavailability. []

Q8: Does the presence of mannitol impact the transport of Ciprofloxacin across respiratory epithelia?

A9: Yes, using a Calu-3 air-interface cell model, researchers found that mannitol can delay the absorption of ciprofloxacin HCl by increasing the volume of apical surface liquid (ASL) and reducing its pH. Interestingly, the transport of ciprofloxacin base increased after mannitol deposition, highlighting the importance of drug formulation in pulmonary delivery. []

Q9: How does the bioavailability of Ciprofloxacin compare to other fluoroquinolones?

A10: Studies in healthy volunteers indicate that newer fluoroquinolones like gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin have greater bioavailability, longer half-lives, and higher peak concentrations (Cmax) compared to ciprofloxacin. []

Q10: What factors influence the pharmacokinetics of oral Ciprofloxacin?

A11: Several factors can affect oral ciprofloxacin pharmacokinetics, including drug interactions (e.g., with ferrous ions, calcium carbonate, diclofenac, itraconazole), food interactions (e.g., calcium-rich foods), age (elderly populations tend to have altered pharmacokinetics), and renal function. []

Q11: How is Ciprofloxacin metabolized and excreted?

A12: While the provided research does not delve deep into ciprofloxacin's metabolic pathways, it does highlight the transformation of enrofloxacin, a related fluoroquinolone, to ciprofloxacin in dogs. A comprehensive model revealed that enrofloxacin is largely metabolized to ciprofloxacin in the liver, with minimal hepatic first-pass effect. [] This suggests that hepatic metabolism might be relevant for ciprofloxacin as well. The exact metabolic pathways and excretion routes would require further investigation.

Q12: How does the pharmacokinetic profile of Ciprofloxacin differ in healthy individuals compared to those with Pasteurella multocida infection?

A13: Pharmacokinetic studies in rabbits revealed that infection with Pasteurella multocida alters the pharmacokinetic profile of ciprofloxacin. For instance, after oral administration, infected rabbits exhibited a longer absorption half-life and a shorter elimination half-life compared to healthy rabbits. Differences were also observed in volume of distribution and total body clearance between the two groups. []

Q13: What is the efficacy of Ciprofloxacin against Pasteurella multocida in rabbits?

A14: Ciprofloxacin demonstrated high efficacy against Pasteurella multocida in rabbits. In one study, ciprofloxacin successfully eliminated the organism from all treated rabbits, effectively controlling the infection within the rabbit colony. []

Q14: Can Ciprofloxacin be used to treat dissecting cellulitis, and what is its likely mechanism of action in this context?

A15: While primarily an antibiotic, Ciprofloxacin has shown success in treating dissecting cellulitis, even in culture-negative cases. This suggests that its efficacy in this context might be attributed to its anti-inflammatory properties rather than direct antibacterial action. [] Further research is needed to confirm this hypothesis.

Q15: What are the common mechanisms of resistance to Ciprofloxacin in bacteria?

A16: Resistance to ciprofloxacin can arise from mutations in the target enzyme, DNA gyrase (specifically in the gyrA gene), and alterations in drug permeation through the bacterial outer membrane. [] One identified mutation, cfxB, appears to be an allele of the multiple antibiotic resistance gene marA and is associated with decreased levels of the outer membrane protein OmpF, suggesting a role for this channel in ciprofloxacin permeation. []

Q16: How effective is Ciprofloxacin in treating Salmonella infections, and are there concerns regarding resistance?

A17: While ciprofloxacin has been used to treat Salmonella infections, the emergence of resistance, particularly through chromosomal mutations in genes encoding DNA gyrase and topoisomerase IV, is a concern. [] Multidrug-resistant strains and those with reduced susceptibility to ciprofloxacin pose a significant challenge in treating typhoid fever. Continuous monitoring of resistance patterns is crucial for effective management and treatment strategies. [, ]

Q17: Does resistance to nalidixic acid correlate with reduced susceptibility to Ciprofloxacin in Salmonella?

A18: Yes, studies on Salmonella enterica serovars Typhi and Paratyphi A revealed a strong correlation between nalidixic acid resistance and decreased susceptibility to ciprofloxacin. [] This highlights the importance of monitoring nalidixic acid susceptibility as a potential indicator of emerging ciprofloxacin resistance.

Q18: How does the emergence of Ciprofloxacin resistance in Neisseria gonorrhoeae impact the use of zoliflodacin?

A19: The emergence of ciprofloxacin resistance in N. gonorrhoeae, particularly through mutations in the gyrA gene, can lead to cross-resistance with zoliflodacin, a novel antibiotic. This highlights the importance of continuous surveillance for resistance mutations to guide treatment strategies and prevent the spread of resistant strains. []

Q19: What analytical techniques are commonly employed to study Ciprofloxacin?

A19: Various analytical methods are used to study ciprofloxacin, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to determine ciprofloxacin concentrations in various matrices, including plasma, urine, and milk. [, , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is valuable for therapeutic drug monitoring, particularly for measuring unbound ciprofloxacin concentrations in critically ill patients. []

- Spectrophotometry: This method utilizes the interaction of ciprofloxacin with specific reagents, such as ferric ions, to form colored complexes, allowing for quantitative analysis. [, ]

Q20: How can the disintegrant properties of Pleurotus tuber-regium be utilized in Ciprofloxacin tablet formulation?

A21: Research has shown that micronized Pleurotus tuber-regium powder, derived from an edible mushroom, can act as an effective disintegrant in ciprofloxacin tablets. [] Tablets formulated with this powder exhibited shorter disintegration times compared to those using traditional disintegrants like maize starch and potato starch. [] This highlights the potential of exploring natural, readily available materials for improving drug formulations.

Q21: What is the potential impact of Ciprofloxacin on phytoplankton, and how can this be assessed?

A22: Ciprofloxacin can negatively affect the photosynthetic processes of marine diatoms, key primary producers in aquatic ecosystems. [] Chlorophyll fluorescence analysis has emerged as a valuable tool to assess the impact of ciprofloxacin on microalgae. [] Parameters such as the efficiency of energy transfer within photosystem II, electron donation to P680+, and the quantum yield of PSII can be used to evaluate the extent of damage caused by ciprofloxacin. [] This highlights the importance of understanding the environmental fate and potential ecological effects of pharmaceuticals like ciprofloxacin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。